Azidothymidine (AZT)

Overview

Description

Azidothymidine (AZT), also known as Zidovudine, was the first antiretroviral medication used to prevent and treat HIV/AIDS . It is generally recommended for use in combination with other antiretrovirals . It may be used to prevent mother-to-child spread during birth or after a needlestick injury or other potential exposure . It is sold both by itself and together as lamivudine/zidovudine and abacavir/lamivudine/zidovudine .

Synthesis Analysis

AZT has been synthesized from thymidine in two steps, in 62% overall yield, by heating 2 with NaN3 in DMF .

Molecular Structure Analysis

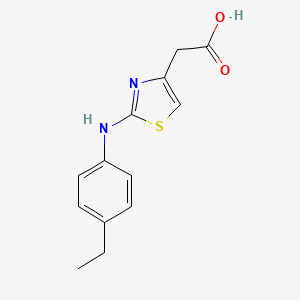

Theoretical calculations for some structural and electronic properties of the azide moiety in AZT are reported . These properties, which include geometrical properties in three-dimensional space, Hirshfeld charges, electrostatic potential (MEP), vibrational frequencies, and core and valence ionization spectra, are employed to study how the azide group is affected by the presence of a larger fragment .

Physical And Chemical Properties Analysis

AZT is known to interact with water molecules forming two hydration shells . It also has pro-oxidative properties .

Scientific Research Applications

HIV/AIDS Treatment and Viral Activation :

- AZT has been traditionally used in the treatment of acquired immunodeficiency syndrome (AIDS). Although it was found ineffective for suppressing the development of AIDS in a concord trial, it has the potential to activate the HIV-1 promoter, providing insight into its function and applications in HIV research (Kurata, 1994).

Genotoxicity and Cellular Mechanisms :

- Studies have shown that AZT is genotoxic, particularly to mitochondria, leading to genetic instability and toxicity through the production of single-strand DNA gaps and double-strand breaks. Understanding the mechanisms of AZT toxicity and cellular responses is crucial for improving its therapeutic application and minimizing side effects (Cooper & Lovett, 2011).

Pharmacokinetics during Pregnancy :

- The pharmacokinetics of AZT during late pregnancy have been studied in animal models like Long-Evans rats. Understanding how AZT crosses the placenta and its concentration in the fetus is essential for its use in preventing maternal transmission of HIV to newborns (Little et al., 1989).

Anticancer Properties :

- Research has shown AZT's potential in inhibiting the growth of human melanoma cells in vitro and in vivo. Its ability to induce cell growth inhibition and apoptosis in tumor cells suggests that AZT could be utilized in cancer treatment, either as a sole agent or in combination with other chemotherapeutic agents (Humer et al., 2008).

Mechanism of Drug Toxicity and Tolerance :

- The toxic effects of AZT, especially on bone marrow, have been a significant concern. Research into the frequency of drug administration and its relationship with cytotoxicity to the host cells helps in understanding and potentially mitigating the side effects of AZT (Agur et al., 1991).

Apoptosis Induction in Cancer Cells :

- Studies demonstrate that AZT can trigger morphological and biochemical changes typical of apoptosis in certain cell lines. Understanding the pathways and mechanisms of AZT-induced apoptosis can help in designing targeted therapies for cancers and viral infections (Sailaja et al., 1996).

Mechanism of Action

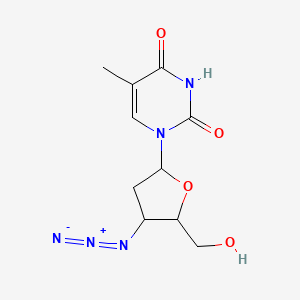

Azidothymidine (AZT), also known as Zidovudine, 3’-Azidothymidine, or NSC602670, is a potent antiretroviral medication used in the treatment of Human Immunodeficiency Virus (HIV) infection .

Target of Action

AZT primarily targets the reverse transcriptase enzyme of the HIV virus . Reverse transcriptase is crucial for the replication of the HIV virus as it converts the viral RNA into DNA, enabling the virus to integrate into the host cell’s genome .

Mode of Action

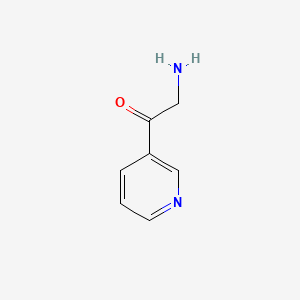

AZT is a nucleoside analog reverse-transcriptase inhibitor (NRTI) . Structurally, it is an analog of thymidine, one of the nucleosides used as building blocks of DNA . The 3’ hydroxyl group of thymidine’s deoxyribose sugar is replaced with an azido group in AZT .

When AZT is incorporated into the growing DNA chain during reverse transcription, it causes chain termination . This is because AZT lacks a 3’ hydroxyl group, which is necessary for the formation of the phosphodiester bond that links nucleotides together in the DNA chain . This inhibits the replication of the HIV virus .

Biochemical Pathways

AZT affects the reverse transcription pathway of the HIV virus . By inhibiting reverse transcriptase, AZT prevents the conversion of viral RNA into DNA, thereby blocking the integration of the viral genome into the host cell’s genome . This inhibits the replication of the virus and its subsequent spread to other cells .

Pharmacokinetics

AZT is well-absorbed in the body and undergoes extensive first-pass metabolism, resulting in a systemic availability of approximately 75% . It is metabolized in the liver by glucuronide conjugation to a major, inactive metabolite . The primary UGT isoform responsible for this glucuronidation is UGT2B7 .

Result of Action

The primary result of AZT’s action is the inhibition of HIV replication . By blocking the synthesis of viral DNA, AZT prevents the virus from integrating into the host cell’s genome and replicating . This can slow the progression of HIV infection and delay the onset of AIDS .

Action Environment

The efficacy and toxicity of AZT can be influenced by various environmental factors. For instance, the presence of other antiretroviral drugs can enhance the effectiveness of AZT and help prevent the development of drug resistance . The use of azt can also lead to side effects such as anemia and neutropenia , and its toxicity may be influenced by factors such as the patient’s overall health status and the presence of other medications .

Safety and Hazards

Future Directions

The search for new drugs remains a priority due to the development of resistance against existing drugs and the unwanted side effects associated with some current drugs . NIAID supports basic research to identify novel strategies to prevent HIV from taking hold and replicating in the body, as well as preclinical research to formulate antiretroviral drugs that can be tested in people .

properties

IUPAC Name |

1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOMLICNUCNMMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30516-87-1 | |

| Record name | zidovudine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=602670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-6-yl]methanol](/img/structure/B7795803.png)

![(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B7795825.png)

![7-[(4-Methylsulfanylphenyl)-(pyridin-3-ylamino)methyl]quinolin-8-ol](/img/structure/B7795866.png)

![[(1S)-3-acetyloxy-1-carboxypropyl]azanium;chloride](/img/structure/B7795886.png)